molecular formula C20H20O5 B3026833 Moracin T CAS No. 1146113-27-0

Moracin T

Cat. No. B3026833
M. Wt: 340.4 g/mol
InChI Key: BILBQNGVYFSUOZ-UHFFFAOYSA-N
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Description

De Novo Transcriptome Analysis of Moracin Biosynthesis

Moracin compounds, including Moracin T, are 2-phenyl-benzofuran derivatives found in the Moraceae family, known for their wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties. They also play a role in plant defense against biotic and abiotic stresses. Despite their significance, the biosynthetic pathways and regulatory mechanisms of moracins have been largely unexplored. A comprehensive study was conducted on Morus alba L., where de novo transcriptome sequencing was performed on different tissues and leaves under various stresses. The study successfully assembled a large number of unigenes and annotated a majority of them. Through differential expression analysis and enzymatic activity assays, the research traced moracins back to the phenylpropanoid pathway and proposed a putative biosynthetic pathway. Key enzymes were identified, and their expression levels were confirmed using qRT-PCR. The study also highlighted a specific enzyme, p-coumaroyl CoA 2′-hydroxylase, which is believed to be involved in the biosynthesis of stilbenes and deoxychalcones in mulberry. Furthermore, potential transcription factors that may regulate moracin biosynthesis were identified through coexpression analysis. This research provides valuable insights into the biosynthesis of moracins and lays the groundwork for future functional characterization and transcriptional regulation studies .

Theoretical Insights into the Antioxidant Activity of Moracin T

Moracin T, isolated from Morus mesozygia, exhibits potent antioxidant activity. To understand the molecular basis of this activity, a study employed density functional theory-based computational methods to systematically evaluate the radical scavenging behavior of Moracin T. The study delved into the structural characteristics of Moracin T, examining its frontier molecular orbitals and molecular electrostatic potential. It also assessed the thermodynamic parameters associated with the three primary antiradical mechanisms: hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). Additionally, two variants of the SPLET mechanism, sequential proton loss hydrogen atom transfer (SPLHAT) and double sequential proton loss electron transfer (D-SPLET), were investigated. The interaction of Moracin T with the hydroperoxyl radical (HOO•), a representative reactive oxygen species, was also studied. The findings from this research are crucial for a deeper understanding of the chemical mechanisms underlying the radical-scavenging action of Moracin T and could pave the way for the design of new, more potent antioxidant agents .

Scientific Research Applications

Antioxidant Activity

  • Theoretical Insights into Antioxidant Activity : A study by Boulebd (2020) provided a computational analysis of Moracin T's antioxidant properties. The study explored the compound's radical scavenging behavior, investigating its structural characteristics and the mechanisms involved in its antioxidant action.

Anti-Inflammatory and Immunomodulatory Effects

  • Inhibition of Airway Inflammation : Research by Lee et al. (2016) discovered that Moracin derivatives inhibited interleukin-6 production and nitric oxide production, showing potential for treating lung inflammatory disorders.
  • Effect on Intervertebral Disc Inflammation : A study by Gu et al. (2019) revealed that Moracin treatment significantly inhibited inflammatory cytokines in intervertebral disc cells, suggesting a protective effect against disc inflammation.

Anticancer Properties

  • Skin Cancer Prevention : Investigations by Khyade and Lonkar (2013) showed that Moracin exhibited protective effects against skin cancer in mice, reducing tumor incidence and inflammatory responses.
  • Inhibition of Lung Cancer Progression : Gao et al. (2020) found that Moracin N, a derivative of Moracin, induced apoptosis and autophagy in lung cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

  • Efficacy Against Microbial Species : The study by Kuete et al. (2009) demonstrated the antimicrobial potency of Moracin T and its derivatives, providing a scientific basis for its traditional use.

Neuroprotective and Anti-Diabetic Effects

  • Inhibition of Alzheimer's Disease-Related Enzymes : Research by Seong et al. (2018) indicated that Moracin derivatives have the potential to inhibit enzymes related to Alzheimer's disease, showcasing their anti-glycation and antioxidant capacities.

General Biological and Pharmacological Studies

  • Overview of Moracin Derivatives : An extensive review by Naik et al. (2015) covered the broad scope of biological activities of Moracin derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Pharmacokinetics and Biosynthesis

  • Pharmacokinetic Properties : A study on Moracin C by You et al. (2021) provided insights into its pharmacokinetic characteristics, distribution, and metabolism in mice.

Biosynthesis and Molecular Mechanisms

  • Biosynthesis Pathways : Liu et al. (2022) explored the biosynthesis of Moracins in Morus alba, revealing key enzymes and transcription factors involved in the process (Liu et al., 2022).

properties

IUPAC Name

5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILBQNGVYFSUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moracin T

CAS RN

1146113-27-0
Record name Moracin T
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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